molecular formula C9H17N3O B11738557 2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol

2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol

Cat. No.: B11738557
M. Wt: 183.25 g/mol
InChI Key: IMTBESBVTBMMQB-UHFFFAOYSA-N
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Description

2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol is a chemical compound with a complex structure that includes a pyrazole ring and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol typically involves the reaction of 1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde with ethanolamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-methylpropan-1-ol
  • 1-Amino-3-methoxypropan-2-ol
  • 1-Amino-4,4,4-trifluoro-butan-2-ol

Uniqueness

2-({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol is unique due to its specific structure, which includes a pyrazole ring and an ethanolamine moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

2-[(1-propan-2-ylpyrazol-4-yl)methylamino]ethanol

InChI

InChI=1S/C9H17N3O/c1-8(2)12-7-9(6-11-12)5-10-3-4-13/h6-8,10,13H,3-5H2,1-2H3

InChI Key

IMTBESBVTBMMQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)CNCCO

Origin of Product

United States

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